

A Comparative Guide to the Promotional Effect of Sodium on Platinum Catalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *platinum;sodium*

Cat. No.: *B15422182*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sodium-promoted platinum catalysts with their unpromoted and alternatively promoted counterparts. The promotional effect of alkali metals, particularly sodium, on the catalytic activity of platinum is a subject of significant interest in various industrial processes, including selective hydrogenation and CO oxidation. This document summarizes key performance data, details experimental protocols for catalyst synthesis, and visualizes the underlying mechanisms and workflows.

Comparative Performance Data

The addition of alkali metals as promoters can significantly alter the catalytic activity and selectivity of platinum. The effect is largely electronic, with the alkali metal donating electron density to the platinum, thereby modifying its interaction with adsorbates. The table below summarizes the catalytic performance for CO oxidation, highlighting the impact of different alkali promoters.

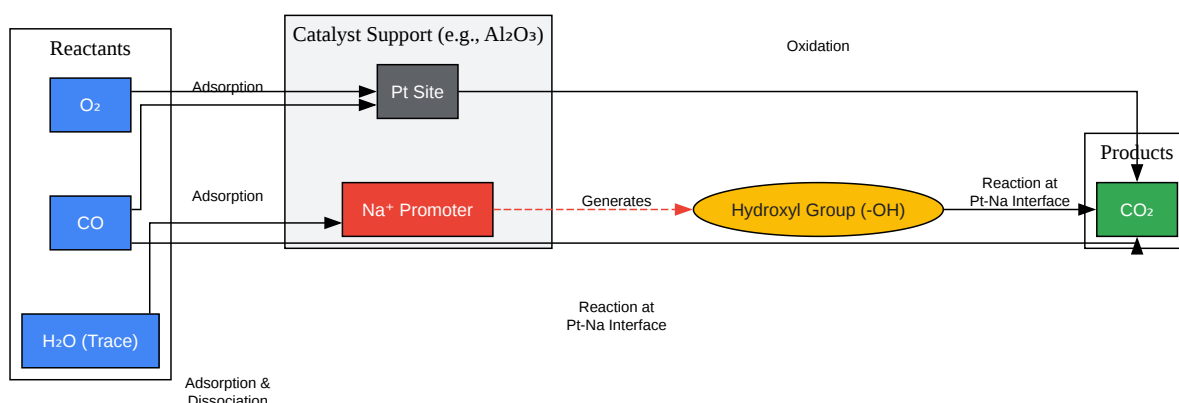
Catalyst Composition	Support	Reaction	Key Performance Metric	Value	Reference
Pt (unpromoted)	Al ₂ O ₃	CO Oxidation	T ₅₀ (Temperature for 50% Conversion)	164-170°C	General Literature
Pt-Li	Al ₂ O ₃	CO Oxidation	Relative Activity Order (TOF)	5th (Lowest)	[1]
Pt-Na	Al ₂ O ₃	CO Oxidation	Relative Activity Order (TOF)	4th	[1]
Pt-K	Al ₂ O ₃	CO Oxidation	Relative Activity Order (TOF)	3rd	[1]
Pt-Rb	Al ₂ O ₃	CO Oxidation	Relative Activity Order (TOF)	2nd	[1]
Pt-Cs	Al ₂ O ₃	CO Oxidation	Relative Activity Order (TOF)	1st (Highest)	[1]

Note: The relative activity order for alkali-promoted catalysts is based on Turnover Frequency (TOF) at an alkali/Pt loading ratio of 3. Direct quantitative comparisons of TOF values across different studies are challenging due to variations in experimental conditions.

Promotional Mechanism of Sodium on Platinum

Sodium promotion of platinum catalysts, particularly in reactions involving oxygenated species like CO oxidation, is understood to proceed via a bifunctional mechanism. The sodium promoter, in the form of Na⁺ ions, is believed to create hydrophilic sites on the catalyst support. These sites facilitate the adsorption and dissociation of water molecules, providing a source of

hydroxyl (-OH) groups. These hydroxyl groups can then react with CO adsorbed on adjacent platinum sites, leading to the formation of CO₂. This mechanism is often referred to as the "redox" or "bifunctional" pathway. Furthermore, the electropositive nature of sodium can electronically modify the platinum, weakening the Pt-CO bond and making the catalyst more resistant to CO poisoning.



[Click to download full resolution via product page](#)

Caption: Proposed bifunctional mechanism for CO oxidation on a Na-promoted Pt catalyst.

Experimental Protocols

The following are generalized protocols for the synthesis of unpromoted and sodium-promoted platinum catalysts on an alumina (Al₂O₃) support.

Protocol 1: Synthesis of Unpromoted 1% Pt/Al₂O₃ Catalyst via Incipient Wetness Impregnation

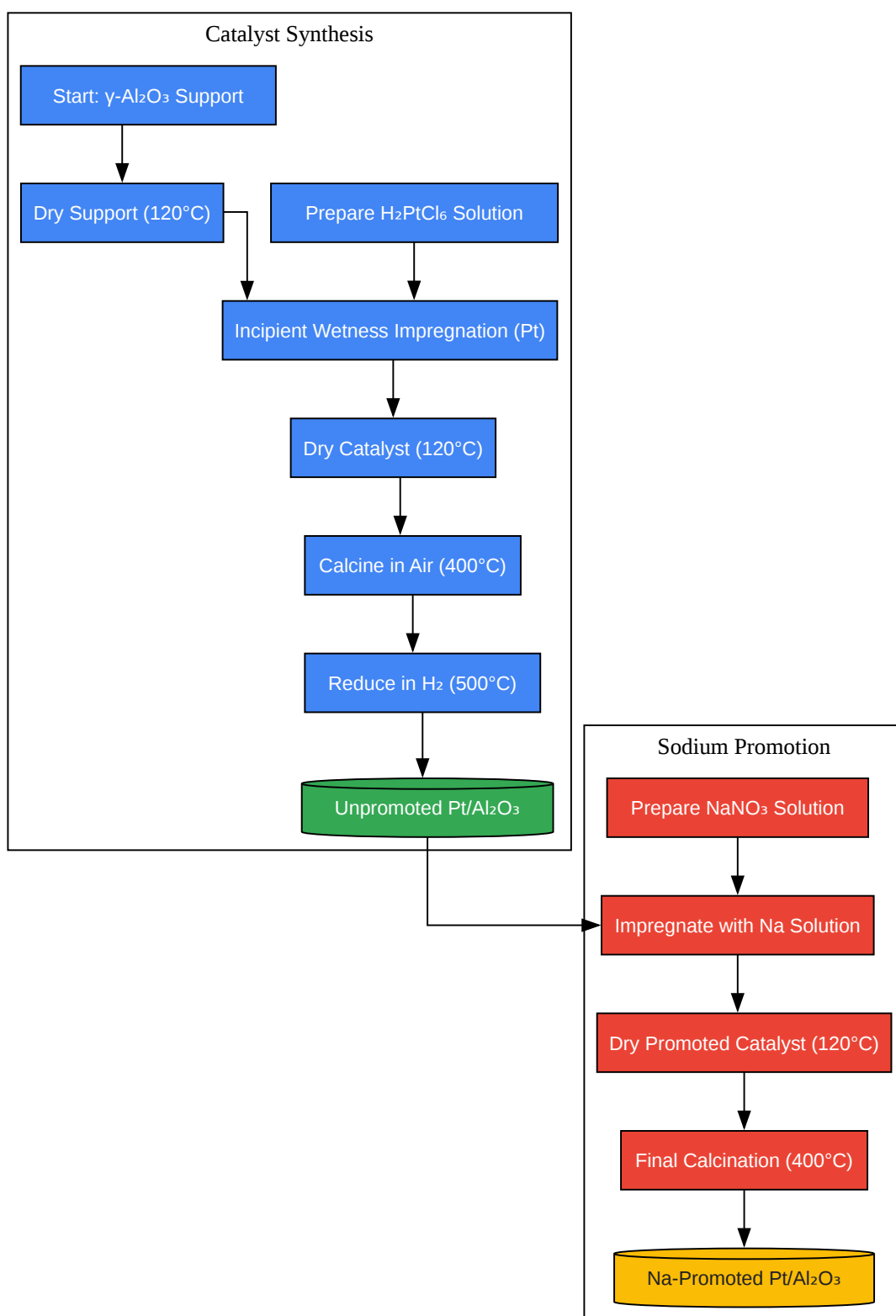
- **Support Preparation:** Dry γ-Al₂O₃ powder at 120°C for 12 hours to remove adsorbed water.
- **Precursor Solution Preparation:** Prepare an aqueous solution of hexachloroplatinic acid (H₂PtCl₆). The concentration should be calculated to achieve a final platinum loading of 1%

by weight. The volume of the solution should be equal to the total pore volume of the alumina support used.

- Impregnation: Add the H_2PtCl_6 solution to the dried Al_2O_3 support dropwise while continuously mixing to ensure uniform distribution.
- Drying: Age the impregnated support at room temperature for 12 hours, followed by drying in an oven at 120°C overnight.
- Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 400°C and hold for 4 hours.
- Reduction: Reduce the calcined catalyst in a tube furnace under a flow of hydrogen (H_2). Ramp the temperature to 500°C and hold for 2 hours.
- Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert atmosphere (e.g., N_2 or Ar) before storage.

Protocol 2: Synthesis of Sodium-Promoted 1% Pt/ Al_2O_3 Catalyst

- Prepare Unpromoted Catalyst: Follow steps 1-6 from Protocol 1 to prepare the unpromoted 1% Pt/ Al_2O_3 catalyst.
- Promoter Solution Preparation: Prepare an aqueous solution of a sodium salt (e.g., sodium nitrate, NaNO_3 , or sodium acetate, CH_3COONa). The concentration should be calculated to achieve the desired sodium loading.
- Impregnation of Promoter: Using the incipient wetness technique, add the sodium salt solution to the reduced and passivated Pt/ Al_2O_3 catalyst.
- Drying: Dry the sodium-impregnated catalyst in an oven at 120°C for 12 hours.
- Final Treatment: The final treatment may vary depending on the desired state of the promoter. It could involve a second calcination step or a reduction step. For example, calcine in air at 400°C for 2-4 hours.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of Na-promoted Pt/Al₂O₃ catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Promotional Effect of Sodium on Platinum Catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15422182#validating-the-promotional-effect-of-sodium-on-platinum-catalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com